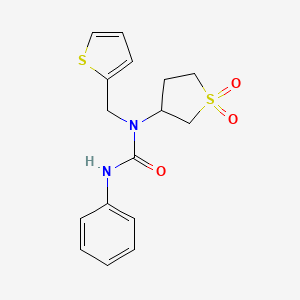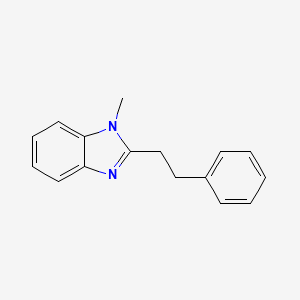
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
説明
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, commonly known as BDPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. BDPP is a derivative of benzodioxin, a heterocyclic compound that has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of BDPP is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in cell growth and differentiation. BDPP has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
BDPP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of BDPP is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its limited solubility in water may pose a challenge for its use in certain applications. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
将来の方向性
1. Investigating the potential of BDPP as a chemotherapeutic agent in various types of cancer.
2. Studying the effects of BDPP on plant growth and development, and its potential use as a pesticide.
3. Exploring the potential of BDPP in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
4. Investigating the potential of BDPP as an antimicrobial agent and its ability to inhibit biofilm formation.
5. Studying the potential of BDPP in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
6. Investigating the potential of BDPP as an antioxidant agent in the treatment of oxidative stress-related diseases.
7. Studying the pharmacokinetics and pharmacodynamics of BDPP in preclinical and clinical studies.
科学的研究の応用
BDPP has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been investigated for its role in plant growth and development, as well as its potential use as a pesticide. Additionally, BDPP has been studied for its antimicrobial properties and its ability to inhibit biofilm formation.
特性
IUPAC Name |
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-5-12(17)10-8-13-14(20-7-6-19-13)9-11(10)16-15(18)4-2/h8-9H,3-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQJKJOLUYATBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1NC(=O)CC)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4395658.png)

![3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4395676.png)
![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4395681.png)

![1-methyl-14-phenyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B4395689.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4395691.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4395699.png)
![ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4395706.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)
![3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4395711.png)
![N-[4-(allyloxy)phenyl]-2,4-dichlorobenzamide](/img/structure/B4395716.png)
![N-(3,4-dimethylphenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395736.png)
![N-[3-(allyloxy)phenyl]-4-bromobenzamide](/img/structure/B4395744.png)